molecular formula C14H17NOS B5750999 2-[benzyl(thiophen-2-ylmethyl)amino]ethanol

2-[benzyl(thiophen-2-ylmethyl)amino]ethanol

Cat. No.: B5750999
M. Wt: 247.36 g/mol
InChI Key: WNLKNHCFOROKBS-UHFFFAOYSA-N
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Description

2-[benzyl(thiophen-2-ylmethyl)amino]ethanol is an organic compound that features a thiophene ring, a benzyl group, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl(thiophen-2-ylmethyl)amino]ethanol typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carbaldehyde with benzylamine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with ethylene oxide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[benzyl(thiophen-2-ylmethyl)amino]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[benzyl(thiophen-2-ylmethyl)amino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[benzyl(thiophen-2-ylmethyl)amino]ethanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The thiophene ring and ethanolamine moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[benzyl(thiophen-2-ylmethyl)amino]ethanol
  • 2-[benzyl(thiophen-3-ylmethyl)amino]ethanol
  • 2-[benzyl(furan-2-ylmethyl)amino]ethanol
  • 2-[benzyl(pyridin-2-ylmethyl)amino]ethanol

Uniqueness

This compound is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with different heterocyclic rings, such as furan or pyridine .

Properties

IUPAC Name

2-[benzyl(thiophen-2-ylmethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c16-9-8-15(12-14-7-4-10-17-14)11-13-5-2-1-3-6-13/h1-7,10,16H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLKNHCFOROKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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